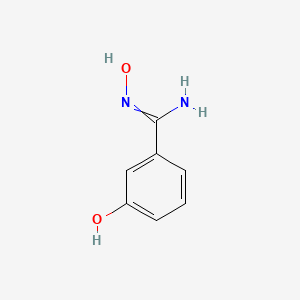

N',3-dihydroxybenzene-1-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

175838-22-9; 2222313-74-6 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.153 |

IUPAC Name |

N',3-dihydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,10-11H,(H2,8,9) |

InChI Key |

VAKNFLSIQNXPQH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C(=NO)N |

solubility |

not available |

Origin of Product |

United States |

Contextualization Within Amidines and Benzene Derivatives Research

N',3-dihydroxybenzene-1-carboximidamide is structurally composed of a benzene (B151609) ring substituted with two hydroxyl groups and a carboximidamide functional group. This unique combination places it at the nexus of research into amidines and polyhydroxylated aromatic compounds.

Amidines are organic compounds characterized by the functional group RC(NR)NR₂, making them imine derivatives of amides. They are known to be more basic than amides. This increased basicity is due to the delocalization of the positive charge onto both nitrogen atoms upon protonation, forming a stabilized amidinium ion. u-tokyo.ac.jp The carboximidamide moiety in the title compound is a key feature that is anticipated to influence its chemical and biological properties. Research into amidine-containing compounds has revealed a wide array of therapeutic applications, including antimicrobial, antiviral, antifungal, and antiprotozoal activities. drugbank.com

The dihydroxybenzene portion of the molecule, also known as a benzenediol, consists of a benzene ring with two hydroxyl (-OH) substituents. There are three structural isomers: catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene). wikipedia.org this compound is a derivative of the resorcinol structure. These compounds are classified as phenols and are known for their antioxidant properties, which are attributed to the ability of the hydroxyl groups to donate hydrogen atoms. mdpi.com The position of the hydroxyl groups on the benzene ring significantly influences the compound's antioxidant activity and other chemical properties. mdpi.com

The synthesis of such a molecule would likely involve established methods for the formation of the carboximidamide group from a corresponding nitrile or amide precursor on a dihydroxybenzene scaffold. The presence of the hydroxyl groups would necessitate careful selection of reaction conditions to avoid unwanted side reactions.

Historical Perspective of Carboximidamide Chemistry

The chemistry of carboximidamides, often simply referred to as amidines, has a rich history dating back to the 19th century. A foundational moment in the synthesis of this functional group was the development of the Pinner reaction in 1877 by Adolf Pinner. wikipedia.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine yields the corresponding amidine. wikipedia.org The Pinner reaction was a significant advancement, providing a reliable route to a class of compounds that were previously difficult to access.

Historically, the Pinner reaction has been a cornerstone in the synthesis of a wide variety of amidine-containing molecules and has been instrumental in the development of agrochemicals and pharmaceuticals. numberanalytics.com Over the decades, the understanding of the reaction mechanism and its scope has expanded. While the classical Pinner reaction utilizes an acid catalyst, it has been recognized that base-catalyzed approaches can be complementary, particularly for electron-poor nitriles. wikipedia.org

In more recent times, the synthetic repertoire for creating carboximidamides has grown considerably beyond the Pinner reaction. Modern methods focus on improving efficiency, substrate scope, and reaction conditions. These include:

Direct Amination of Nitriles: Lewis acids can promote the direct addition of amines to nitriles. u-tokyo.ac.jp

From Amides: The reaction of amides with amines can be facilitated by activating agents.

Multicomponent Reactions: One-pot reactions involving multiple starting materials have been developed for the efficient construction of complex amidine frameworks. organic-chemistry.org

Catalytic Methods: Various transition metal catalysts have been employed to facilitate the synthesis of amidines under milder conditions. organic-chemistry.org

This evolution from the foundational Pinner reaction to a diverse array of modern synthetic strategies highlights the enduring importance of the carboximidamide functional group in organic chemistry.

Significance and Research Trajectories of Dihydroxybenzene Analogues

Classical Synthetic Routes to Benzene Carboximidamides

The traditional synthesis of benzene carboximidamides, including hydroxylated derivatives, primarily relies on well-established reactions involving nitrile or amide precursors.

Nitrile-Based Syntheses

The most prominent nitrile-based method for the synthesis of carboximidamides is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine yields the desired amidine. wikipedia.org

For the synthesis of this compound, the starting material would be 3-hydroxybenzonitrile. The general steps of the Pinner reaction in this context are:

Formation of the Imidate Hydrochloride: 3-Hydroxybenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl 3-hydroxybenzimidate hydrochloride.

Amination: The isolated imidate salt is then treated with hydroxylamine (B1172632) to introduce the N'-hydroxy group, yielding this compound.

Table 1: Key Steps in the Pinner Synthesis of this compound

| Step | Reactants | Intermediate/Product | Key Conditions |

| 1 | 3-Hydroxybenzonitrile, Ethanol, HCl | Ethyl 3-hydroxybenzimidate hydrochloride | Anhydrous, low temperature |

| 2 | Ethyl 3-hydroxybenzimidate hydrochloride, Hydroxylamine | This compound | Ammonolysis conditions |

It is crucial to control the reaction conditions, particularly the exclusion of water, to prevent the hydrolysis of the intermediate imidate to an ester. The presence of the phenolic hydroxyl group in 3-hydroxybenzonitrile may require protection prior to the Pinner reaction to avoid side reactions, followed by a deprotection step.

Amide/Imidate Precursor Approaches

An alternative classical route involves the use of amide or imidate precursors. This approach can be particularly useful if the corresponding amide, 3-hydroxybenzamide (B181210), is readily available or easily synthesized from 3-hydroxybenzoic acid.

One common method involves the conversion of the amide to a thioamide, followed by S-alkylation and subsequent reaction with an amine. For the target molecule, the pathway would be:

Thionation: 3-Hydroxybenzamide is treated with a thionating agent, such as Lawesson's reagent, to form 3-hydroxybenzothioamide.

S-Alkylation: The thioamide is then reacted with an alkylating agent (e.g., methyl iodide) to form the S-alkylated intermediate, a thioimidate.

Amination: Finally, reaction of the thioimidate with hydroxylamine would yield this compound.

Another approach is the direct conversion of the amide to an imidoyl chloride using a reagent like phosphorus pentachloride or thionyl chloride, followed by reaction with hydroxylamine. However, the harsh conditions of this method may not be compatible with the hydroxyl groups on the benzene ring.

Novel and Green Chemistry Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of organic compounds, including amidines. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Syntheses

Catalytic methods for the synthesis of amidines are highly desirable as they can offer higher efficiency and selectivity. While specific catalytic methods for this compound are not extensively documented, general catalytic approaches for amidine synthesis can be adapted.

One promising area is the use of transition metal catalysts for the direct addition of amines to nitriles. For instance, various metal complexes have been shown to catalyze the hydroamination of nitriles. Applying this to 3-hydroxybenzonitrile with hydroxylamine in the presence of a suitable catalyst could provide a more direct route to the target molecule.

Additionally, the hydrogenation of nitroaromatics using supported platinum catalysts has been shown to selectively produce N-aryl hydroxylamines. rsc.org This suggests the potential for developing catalytic systems for the formation of N-hydroxyamidines from appropriate precursors.

Solvent-Free and Microwave-Assisted Methods

Solvent-free and microwave-assisted reactions are key components of green chemistry, often leading to shorter reaction times, higher yields, and reduced environmental impact. researchgate.netnih.govnih.gov

Solvent-Free Synthesis: The synthesis of N,N'-diaryl-substituted formamidines has been reported under solvent-free conditions using a heterogeneous catalyst. researchgate.net This suggests the feasibility of developing a solvent-free method for the synthesis of this compound, potentially by reacting 3-hydroxybenzonitrile and hydroxylamine in the presence of a solid catalyst or by mechanochemical methods such as ball milling. omicsonline.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions. nih.govnih.gov The synthesis of various nitrogen-containing heterocycles and other functional groups has been successfully achieved using microwave assistance. nih.govnih.gov A microwave-assisted Pinner reaction or the reaction of a 3-hydroxybenzamide precursor with hydroxylamine could dramatically reduce the reaction time and potentially improve the yield of this compound. For example, the microwave-assisted synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides has been achieved in a solvent-free manner with reaction times of only 8-10 minutes. researchgate.net

Table 2: Comparison of Conventional and Green Synthesis Approaches

| Approach | Advantages | Disadvantages |

| Conventional Heating | Well-established methods | Longer reaction times, often requires harsh conditions and hazardous solvents |

| Microwave-Assisted | Rapid reaction rates, higher yields, cleaner reactions | Requires specialized equipment, potential for localized overheating |

| Solvent-Free | Reduced waste, simplified work-up, environmentally friendly | May not be suitable for all substrates, potential for solid-state reactivity issues |

Strategies for Functional Group Modification and Analog Synthesis

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. Modifications can be targeted at the N'-hydroxy group, the 3-hydroxy group, or the benzene ring.

Modification of the N'-Hydroxy Group: The N'-hydroxy group can be alkylated or acylated to produce a range of derivatives. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding N'-alkoxy derivative.

Modification of the 3-Hydroxy Group: The phenolic hydroxyl group is also amenable to various modifications. Ether and ester derivatives can be readily prepared through Williamson ether synthesis or acylation with acid chlorides or anhydrides, respectively.

Modification of the Benzene Ring: Further functionalization of the benzene ring can be achieved through electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents (the carboximidamide and hydroxyl groups) would need to be considered. For instance, nitration or halogenation would likely occur at positions ortho and para to the hydroxyl group.

The synthesis of analogs with different substitution patterns on the benzene ring would typically start from the appropriately substituted benzonitrile (B105546) or benzoic acid precursor. For example, to synthesize a 4-hydroxy analog, one would begin with 4-hydroxybenzonitrile (B152051) and follow similar synthetic routes.

Hydroxyl Group Derivatization

The phenolic hydroxyl group at the 3-position of the benzene ring is a prime target for derivatization due to its reactivity. Common strategies involve converting the hydroxyl group into ethers or esters to modulate properties such as lipophilicity and hydrogen bonding capacity.

O-Alkylation: One of the most prevalent methods for hydroxyl group modification is O-alkylation. This reaction typically involves treating the parent compound with an alkyl halide in the presence of a base. A similar strategy has been successfully applied to the structurally related N-(3-hydroxyphenyl)benzamide, where various 3-O-alkylated derivatives were prepared by reacting the parent molecule with different alkyl halides under reflux conditions with a sodium ethoxide/ethanol mixture. researchgate.net This approach can be directly adapted for this compound to yield a series of ether derivatives.

Esterification: Another common derivatization method is the formation of esters through acylation. Reagents such as acyl chlorides or acid anhydrides react with the hydroxyl group, often in the presence of a base catalyst, to form the corresponding ester. researchgate.netlibretexts.org This introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's electronic properties.

The table below summarizes common derivatization reactions for the hydroxyl group.

| Reaction Type | Reagent Class | Resulting Functional Group |

| O-Alkylation | Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide) | Ether |

| Esterification | Acyl Chlorides, Acid Anhydrides | Ester |

| Silylation | Silylating Agents (e.g., BSTFA, TMSI) | Silyl Ether |

This table is generated based on common organic chemistry principles and derivatization techniques. researchgate.netgreyhoundchrom.com

Amidine Nitrogen Modification

The carboximidamide (amidine) functional group contains two nitrogen atoms that can be subjected to modification, although their reactivity can be complex. The hydrolysis of amidines can occur under strong acidic or basic conditions, leading back to the corresponding amide or carboxylic acid. researchgate.net However, under controlled conditions, the nitrogen atoms can be alkylated or acylated.

N-Alkylation: The nitrogen atoms of the amidine can be alkylated using alkyl halides. researchgate.net The degree and position of alkylation (on the N' nitrogen vs. the amino nitrogen) can depend on the reaction conditions and the substitution pattern of the amidine itself. researchgate.net

N-Acylation: Acylation of the amidine nitrogens can be achieved using acylating agents. This modification introduces an amide-like character to the functional group, which can significantly alter its basicity and hydrogen bonding potential.

Condensation Reactions: The primary amine portion of the amidine can potentially undergo condensation reactions with aldehydes or ketones to form N'-substituted derivatives, analogous to the formation of N'-benzylidene-benzohydrazides from the reaction of benzohydrazide (B10538) with aromatic aldehydes. nih.gov This strategy introduces significant structural diversity.

The table below outlines potential modification strategies for the amidine group.

| Reaction Type | Reagent Class | Potential Product |

| N-Alkylation | Alkyl Halides | N-Alkyl or N,N-Dialkyl Amidine |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl Amidine |

| Condensation | Aldehydes, Ketones | N'-Alkylidene Amidine (Schiff Base analog) |

This table is generated based on established reactivity patterns of amidines and related functional groups. researchgate.netnih.gov

Benzene Ring Substitutions

The benzene ring of this compound can undergo electrophilic aromatic substitution to introduce additional functional groups. The position of the new substituent is directed by the existing hydroxyl and carboximidamide groups.

Directing Effects:

Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group. libretexts.org It donates electron density to the ring, making the positions ortho (2- and 4-) and para (6-) to it more nucleophilic and susceptible to electrophilic attack.

Carboximidamide (-C(=NH)NH2) Group: This group is expected to be deactivating and meta-directing due to the electron-withdrawing nature of the imine and its resonance effects, which pull electron density from the ring. libretexts.org

The combined influence of these two groups dictates the regioselectivity of substitution. The powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6). Position 5 is meta to the hydroxyl group and ortho to the deactivating carboximidamide group, making it less favorable for substitution.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like Br₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The table below details potential benzene ring substitution reactions.

| Reaction Type | Reagents | Major Product(s) Expected |

| Bromination | Br₂, FeBr₃ | 2/4/6-bromo-N',3-dihydroxybenzene-1-carboximidamide |

| Nitration | HNO₃, H₂SO₄ | 2/4/6-nitro-N',3-dihydroxybenzene-1-carboximidamide |

| Sulfonation | SO₃, H₂SO₄ | This compound-2/4/6-sulfonic acid |

This table is generated based on the principles of electrophilic aromatic substitution. libretexts.orgschoolwires.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the exchangeable protons of the hydroxyl and carboximidamide groups. The 1,3-disubstituted benzene ring will give rise to a complex splitting pattern for the aromatic protons. jove.comlibretexts.org

The proton at the C2 position, situated between two electron-donating hydroxyl and carboximidamide groups, would likely be the most shielded aromatic proton. The proton at C5, meta to both groups, would also be relatively shielded. The protons at C4 and C6 would be influenced differently, leading to a potentially complex set of multiplets in the aromatic region (typically δ 6.0-7.5 ppm). chemicalbook.comwisc.edu The five protons of the -OH and -C(=NOH)NH₂ groups are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and concentration.

The ¹³C NMR spectrum will show seven distinct carbon signals. The carbons directly attached to the oxygen atoms (C1 and C3) are expected to be the most deshielded among the ring carbons, appearing far downfield (δ > 150 ppm). nih.govlibretexts.org The carboximidamide carbon (C=N) would also be significantly deshielded. The remaining four aromatic carbons would appear in the typical aromatic region of δ 100-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | - | ~158 |

| C2 | ~6.3 - 6.5 | Triplet (t) | ~105 |

| C3 | - | - | ~159 |

| C4 | ~6.9 - 7.2 | Doublet of doublets (dd) | ~131 |

| C5 | ~6.4 - 6.6 | Triplet (t) | ~109 |

| C6 | ~7.0 - 7.3 | Doublet of doublets (dd) | ~115 |

| C=N | - | - | ~150 |

| 3-OH | Broad, variable | Singlet (s) | - |

| N'-OH | Broad, variable | Singlet (s) | - |

| NH₂ | Broad, variable | Singlet (s) | - |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comscribd.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. scribd.com Strong cross-peaks would be expected between adjacent aromatic protons: H4 with H5, and H5 with H6. A weaker, four-bond coupling might be observed between H4 and H6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. libretexts.org It would definitively link the signals for H2, H4, H5, and H6 to their corresponding carbon signals (C2, C4, C5, and C6), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. libretexts.org It is crucial for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations include:

H2 correlating to C1, C3, C4, C6, and the carboximidamide carbon (C=N).

H4 correlating to C2, C3, C5, C6, and C=N.

The NH₂ protons correlating to the carboximidamide carbon (C=N) and C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show correlations between the proton at C2 and the NH₂ protons, as well as between the C6 proton and the NH₂ protons, helping to establish the conformation of the carboximidamide group relative to the ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. cardiff.ac.uk

The this compound contains an N'-hydroxycarboximidamide functional group, also known as an amidoxime. This group has several characteristic vibrational modes. A key absorption would be the C=N stretching vibration, which is expected to appear as a medium to strong band in the IR spectrum around 1640-1660 cm⁻¹. mdpi.comresearchgate.net The N-H bonds of the primary amine (-NH₂) would give rise to stretching vibrations in the 3300-3500 cm⁻¹ region, and N-H bending (scissoring) vibrations around 1600 cm⁻¹. The N-O stretch from the oxime moiety is expected around 930-960 cm⁻¹.

The two phenolic hydroxyl (-OH) groups on the benzene ring will produce a characteristic strong and broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. pressbooks.pubmaricopa.edu This broadening is a result of intermolecular hydrogen bonding. The O-H in-plane bending vibrations usually appear in the 1440-1395 cm⁻¹ region, while the C-O stretching vibrations for phenols are found in the 1260-1180 cm⁻¹ range. libretexts.orgvscht.cz

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Values are approximate ranges and may vary based on molecular environment and hydrogen bonding.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretching | Phenolic -OH, N-OH | 3200-3600 | Strong, Broad |

| N-H Stretching | Amine (-NH₂) | 3300-3500 | Medium |

| C-H Stretching | Aromatic | 3000-3100 | Medium-Weak |

| C=N Stretching | Amidoxime | 1640-1660 | Medium-Strong |

| C=C Stretching | Aromatic Ring | 1580-1610, 1450-1500 | Medium-Strong |

| N-H Bending | Amine (-NH₂) | ~1600 | Medium |

| O-H Bending | Phenolic -OH | 1395-1440 | Medium |

| C-O Stretching | Phenolic -OH | 1180-1260 | Strong |

| N-O Stretching | Amidoxime | 930-960 | Medium |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₇H₈N₂O₂.

The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺) corresponding to an exact mass that confirms the elemental formula.

Predicted Fragmentation Pathways: Under tandem MS (MS/MS) conditions, the protonated molecule would undergo collision-induced dissociation to produce a series of fragment ions. Plausible fragmentation pathways for phenolic and nitrogen-containing compounds include: researchgate.netresearchgate.netlibretexts.org

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to an [M+H - 17]⁺ ion.

Loss of Water (H₂O): Elimination of a water molecule from the phenolic hydroxyl groups, resulting in an [M+H - 18]⁺ ion.

Loss of Hydroxylamine (NH₂OH): Cleavage of the C-N or N-O bonds in the side chain could lead to the neutral loss of hydroxylamine, giving an [M+H - 33]⁺ ion.

Cleavage of the C-C Bond: The bond between the benzene ring and the carboximidamide carbon can break, leading to characteristic ions. This could result in a dihydroxybenzoyl cation or a dihydroxybenzene cation after further rearrangement.

These fragmentation patterns provide diagnostic evidence that helps to confirm the connectivity of the atoms within the molecule. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a molecular formula of C₇H₈N₂O₂, the theoretical monoisotopic mass is 152.05858 Da.

HRMS analysis would typically be conducted using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The resulting data would allow for the differentiation of the target compound from any other molecule with the same nominal mass but a different elemental formula. Predicted m/z values for common adducts of this compound are essential for its identification in complex matrices.

Interactive Table: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 153.06586 |

| [M+Na]⁺ | 175.04780 |

| [M-H]⁻ | 151.05130 |

| [M+K]⁺ | 191.02174 |

| [M+NH₄]⁺ | 170.09240 |

This data is predicted and serves as a reference for experimental identification.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS spectra for this compound are not widely published, a plausible fragmentation pathway can be proposed based on its functional groups.

Upon ionization, the protonated molecule [M+H]⁺ (m/z 153.06586) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely initiate fragmentation at the molecule's most labile points. Key fragmentation events would involve the neutral loss of small, stable molecules such as ammonia (NH₃) from the imidamide group and water (H₂O) from the hydroxyl groups. Cleavage of the bond between the benzene ring and the carboximidamide moiety is also a probable fragmentation route.

Interactive Table: Proposed MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

| 153.06586 | 136.03927 | Ammonia | NH₃ |

| 153.06586 | 135.05529 | Water | H₂O |

| 136.03927 | 118.02874 | Water | H₂O |

| 135.05529 | 118.02874 | Ammonia | NH₃ |

| 153.06586 | 125.04474 | Carbon Monoxide | CO |

| 153.06586 | 111.04439 | Cyanamide | CH₂N₂ |

This table represents a hypothetical fragmentation pathway based on chemical principles. Actual fragmentation may vary with experimental conditions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Although a specific crystal structure for this compound has not been reported in major crystallographic databases, its solid-state and supramolecular properties can be inferred from the analysis of its functional groups and studies of analogous compounds. The molecular structure contains a rigid benzene core functionalized with two hydroxyl groups and a flexible carboximidamide group, all of which are potent hydrogen bond donors and acceptors.

Crystal Packing and Intermolecular Interactions

In addition to hydrogen bonding, π–π stacking interactions between the aromatic benzene rings of adjacent molecules are likely to contribute to the stabilization of the crystal lattice. These interactions typically result in offset or face-to-face arrangements of the rings, further influencing the packing density. The final crystal structure would be a balance between the formation of strong hydrogen bonds and efficient space-filling, often leading to layered or three-dimensional networked arrangements.

Hydrogen Bonding Networks Involving Dihydroxyl and Imidamide Moieties

The combination of the 1,3-dihydroxybenzene (resorcinol) core and the carboximidamide group creates a rich landscape for hydrogen bonding. The two hydroxyl groups and the NH₂ portion of the imidamide act as hydrogen bond donors. The hydroxyl oxygens and the imine nitrogen serve as effective hydrogen bond acceptors.

This functionality allows for the formation of robust and predictable hydrogen-bonding patterns known as synthons. It is anticipated that molecules would form dimeric pairs through strong N—H···N or O—H···N interactions involving the imidamide group. These dimers could then be further linked into extended chains or sheets by hydrogen bonds involving the hydroxyl groups on the benzene ring. The meta-positioning of the hydroxyl groups allows them to participate in intermolecular bonding without the possibility of forming a competing intramolecular hydrogen bond, which would be possible in the 1,2-dihydroxy (catechol) isomer. This often leads to more stable and extensive intermolecular networks.

Interactive Table: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor Group | H-Atom | Acceptor Atom | Potential Motif |

| Amine (-NH₂) | H | Imine Nitrogen (=N) | Dimer, Chain |

| Hydroxyl (-OH) | H | Imine Nitrogen (=N) | Dimer, Sheet |

| Amine (-NH₂) | H | Hydroxyl Oxygen (-O-) | Chain, Sheet |

| Hydroxyl (-OH) | H | Hydroxyl Oxygen (-O-) | Chain, Sheet |

Lack of Specific Research Data for this compound Precludes Article Generation

A thorough search of scientific literature and computational chemistry databases has revealed a significant lack of specific published research on the theoretical and computational chemistry of this compound. While the methodologies outlined in the requested article—including Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations—are standard and powerful techniques in computational chemistry, it appears that detailed studies applying these methods to this compound have not been published or are not publicly accessible.

The user's request specified a detailed article focusing solely on this compound, structured around quantum chemical calculations, conformational analysis, and molecular dynamics simulations. Generating scientifically accurate content for the specified sections and subsections, complete with data tables and detailed research findings, requires access to dedicated studies on this particular molecule.

The search for relevant data included synonyms for the compound, such as "3-hydroxy-N'-hydroxybenzamidine" and "Resorcylaldoxime," across various scientific search engines and databases. The results yielded general information about the computational methods themselves but applied to other, unrelated molecules. Using such data would be scientifically inaccurate and would not adhere to the strict, compound-specific constraints of the request.

Therefore, it is not possible to generate the requested article without the foundational research data. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy and integrity.

Should peer-reviewed research on the computational analysis of this compound become available in the future, the generation of the requested article would be feasible.

Theoretical and Computational Chemistry Studies on N ,3 Dihydroxybenzene 1 Carboximidamide

Molecular Dynamics Simulations of N',3-dihydroxybenzene-1-carboximidamide in Various Environments

Solvation Effects

The study of solvation effects involves understanding how the surrounding solvent influences the properties and behavior of a solute molecule. Computational models are often used to predict these effects. For instance, the choice of solvent can significantly impact reaction rates and molecular stability. ucsb.edu Different computational models, such as implicit and explicit solvation models, can be employed to study these interactions. Implicit models treat the solvent as a continuous medium, which is a computationally efficient way to capture the bulk effects of the solvent. ucsb.edursc.org Explicit solvent models, on the other hand, involve modeling individual solvent molecules around the solute, offering a more detailed picture of specific interactions, such as hydrogen bonding, at the cost of higher computational resources. rsc.orgchemrxiv.org

For molecules with functional groups capable of hydrogen bonding, such as hydroxyl and carboximidamide groups present in this compound, the nature of the solvent is expected to play a critical role in their behavior. researchgate.net However, without specific studies on this compound, any discussion on its solvation effects remains speculative.

Interactions with Solvents and Other Molecules

The interactions between a solute and solvent molecules, or other surrounding molecules, are fundamental to its chemical and physical properties. These interactions can range from weak van der Waals forces to strong hydrogen bonds. rsc.org Computational chemistry provides tools to analyze these interactions in detail. For example, studies on various organic molecules have shown how hydrogen bonding with solvent molecules can stabilize different conformations and influence chemical reactivity. nih.gov

In the case of this compound, the dihydroxybenzene moiety and the carboximidamide group would be expected to form hydrogen bonds with protic solvents like water or ethanol. However, the lack of specific computational studies on this molecule means that there is no published data to quantify these interactions or describe their specific nature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are a powerful tool for predicting various spectroscopic parameters, such as those for NMR, IR, and UV-Vis spectroscopy. researchgate.net These predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. eurjchem.com Theoretical calculations can provide insights into the vibrational modes of a molecule, the chemical shifts of its atoms, and its electronic transitions. nih.gov

For a molecule like this compound, computational prediction of its spectroscopic parameters would be feasible using standard quantum chemical calculations. However, no such studies have been published. Therefore, there are no available data tables or detailed research findings to present on the computationally predicted spectroscopic parameters for this specific compound.

Reactivity, Reaction Mechanisms, and Mechanistic Insights of N ,3 Dihydroxybenzene 1 Carboximidamide

Acid-Base Chemistry and Protonation Equilibria

The acid-base characteristics of N',3-dihydroxybenzene-1-carboximidamide are determined by the proton-donating ability of the phenolic hydroxyl groups and the proton-accepting nature of the amidine group.

Amidines are among the strongest organic bases in their uncharged form, with typical pKa values for the corresponding protonated amidinium ions ranging from 5 to 12. semanticscholar.orgresearchgate.net Protonation occurs at the sp²-hybridized imino nitrogen, leading to a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms. wikipedia.org This delocalization is a key factor in the strong basicity of amidines. wikipedia.org

The phenolic hydroxyl groups of the 1,3-dihydroxybenzene (resorcinol) moiety are weakly acidic. wikipedia.org The pKa of the first hydroxyl group in resorcinol (B1680541) is approximately 9.15. nih.gov The acidity of phenols is significantly greater than that of alcohols due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized into the aromatic ring. tru.cachemguide.co.uk

Theoretical calculations, such as those employing density functional theory (DFT) with implicit solvation models, can provide estimates for the pKa values of molecules like this compound. usp.br Such computational methods are crucial in the absence of experimental data for validating reliable protocols for pKa prediction in complex systems containing an amidine group. usp.br

| Functional Group | Typical pKa Range | Reference |

|---|---|---|

| Amidinium ion (R-C(NH2)2+) | 5 - 12 | semanticscholar.orgresearchgate.net |

| Phenol (B47542) (Ar-OH) | ~10 | libretexts.org |

| Resorcinol (1,3-dihydroxybenzene) - first dissociation | ~9.15 | nih.gov |

The basicity of the amidine group in this compound is influenced by the electronic effects of the dihydroxyl substituents on the benzene (B151609) ring. Hydroxyl groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant. numberanalytics.com

Aromatic Reactivity of the Dihydroxybenzene Ring

The 1,3-dihydroxybenzene (resorcinol) ring in this compound is highly activated towards electrophilic aromatic substitution (SEAr). patsnap.combritannica.comwikipedia.org The two hydroxyl groups are strong activating groups and are ortho, para-directing. britannica.commsu.edu This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl groups.

In the case of the 1,3-dihydroxybenzene ring, the positions most activated for electrophilic attack are C2, C4, and C6. The C2 position is ortho to both hydroxyl groups, while the C4 and C6 positions are para to one and ortho to the other. This high degree of activation makes the ring susceptible to reactions with even weak electrophiles. britannica.comstackexchange.com For example, resorcinol itself readily undergoes reactions such as halogenation, nitration, and sulfonation. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The carboximidamide group, being attached at the C1 position, will also influence the regioselectivity of electrophilic substitution on the aromatic ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on this compound are principally governed by the powerful ortho-, para-directing effects of the two hydroxyl groups. libretexts.org These groups significantly increase the electron density at the positions ortho and para to themselves, making these sites highly susceptible to electrophilic attack. libretexts.org The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by the rapid loss of a proton to restore aromaticity. msu.edu

The directing effects of the substituents on the this compound ring are summarized in the table below. The positions are numbered starting from the carbon bearing the carboximidamide group as C1.

| Position | Activating/Deactivating Influence | Predicted Outcome of Electrophilic Attack |

| C2 | Ortho to C1-carboximidamide, Ortho to C3-OH | Highly activated by C3-OH, potentially deactivated by C1-carboximidamide. Favorable for substitution. |

| C4 | Para to C1-carboximidamide, Ortho to C3-OH | Highly activated by C3-OH. Very favorable for substitution. |

| C5 | Meta to C1-carboximidamide, Para to C3-OH | Highly activated by C3-OH. Favorable for substitution. |

| C6 | Ortho to C1-carboximidamide, Meta to C3-OH | Deactivated by C1-carboximidamide. Less favorable for substitution. |

Given the strong activating nature of the hydroxyl groups, electrophilic substitution is expected to occur predominantly at positions 2, 4, and 5. The carboximidamide group, being a deactivating group, will direct incoming electrophiles to the meta positions (C5), but its influence is likely overshadowed by the potent activating effects of the hydroxyls. Therefore, a mixture of products is possible, with the precise regioselectivity depending on the specific reaction conditions and the nature of the electrophile.

Oxidation-Reduction Potentials of Phenolic Hydroxyls

The phenolic hydroxyl groups of this compound are susceptible to oxidation, a characteristic feature of phenols and dihydroxybenzenes. nih.gov The oxidation process typically involves the loss of electrons and protons to form phenoxy radicals, which can then undergo further reactions. The redox potential of these hydroxyl groups is a measure of the ease with which they can be oxidized.

The presence of electron-donating groups on the benzene ring generally lowers the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups tend to increase the oxidation potential. nih.gov In the case of this compound, the two hydroxyl groups enhance the electron density of the ring, which would facilitate oxidation. However, the electron-withdrawing carboximidamide group would counteract this effect to some extent, likely resulting in a slightly higher oxidation potential compared to unsubstituted 1,3-dihydroxybenzene (resorcinol).

A qualitative comparison of expected oxidation potentials is presented below:

| Compound | Substituent Effects | Expected Relative Oxidation Potential |

| Phenol | -OH | Baseline |

| 1,3-Dihydroxybenzene (Resorcinol) | Two activating -OH groups | Lower than phenol |

| This compound | Two activating -OH groups, one deactivating -C(=NH)NH2 group | Higher than resorcinol, but likely lower than phenol with a strong deactivating group |

Experimental determination of these potentials would typically be carried out using techniques like cyclic voltammetry. anu.edu.au

Cyclization and Condensation Reactions Involving this compound

The functional groups of this compound provide multiple avenues for cyclization and condensation reactions. A condensation reaction is a process where two molecules combine, usually with the elimination of a small molecule like water. libretexts.org

The carboximidamide moiety possesses both nucleophilic nitrogen atoms and an electrophilic carbon atom. This, combined with the nucleophilic character of the phenolic hydroxyls and the activated aromatic ring, allows for a variety of transformations. For instance, intramolecular cyclization could potentially occur, especially under acidic or basic conditions, to form heterocyclic ring systems.

Furthermore, this compound can participate in condensation reactions with various electrophiles. A notable example is the condensation with aldehydes and ketones, a reaction characteristic of activated phenols like resorcinol. This can lead to the formation of larger, more complex structures such as xanthene derivatives. researchgate.net The reaction typically proceeds via electrophilic substitution on the activated aromatic ring, followed by dehydration.

| Reaction Type | Reactant | Potential Product |

| Intramolecular Cyclization | This compound (with acid/base catalyst) | Benzoxazole or related heterocyclic derivatives |

| Condensation | Aldehydes (e.g., formaldehyde, benzaldehyde) | Xanthene or calixarene-type structures |

| Condensation | Ketones (e.g., acetone) | Bisphenol-type compounds |

| Acylation | Acid chlorides or anhydrides | Acylated derivatives at the hydroxyl or amino groups |

These reactions highlight the versatility of this compound as a building block in organic synthesis.

Investigation of Reaction Kinetics and Mechanisms

Elucidating the kinetics and mechanisms of reactions involving this compound is crucial for understanding and optimizing its chemical transformations. Kinetic studies involve measuring the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature.

A typical kinetic investigation would involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectrophotometry, HPLC, or NMR spectroscopy. The data obtained can be used to determine the rate law for the reaction, which provides insights into the molecularity of the rate-determining step.

For instance, in studying the electrophilic aromatic substitution of this compound, one could follow the reaction rate under pseudo-first-order conditions to determine the rate constants for substitution at different positions. researchgate.net The pH dependence of the reaction rate can also provide valuable mechanistic information, particularly for reactions involving proton transfer steps. nih.gov

Mechanistic studies aim to detail the precise sequence of bond-making and bond-breaking events. This can be achieved through a combination of experimental and computational methods, including:

Isotope labeling studies: To track the fate of specific atoms during the reaction.

Substituent effect studies (Hammett plots): To probe the electronic nature of the transition state.

Identification of intermediates: Using spectroscopic techniques or trapping experiments.

Computational modeling (DFT): To calculate the energies of reactants, intermediates, transition states, and products, providing a theoretical model of the reaction pathway. nih.gov

Through these investigative methods, a comprehensive understanding of the reactivity and mechanistic pathways of this compound can be achieved.

Based on a comprehensive review of the available search results, there is insufficient specific information regarding "this compound" (also known as 3,5-dihydroxybenzamidine) to generate a detailed and scientifically accurate article that adheres to the provided outline.

The search results lack specific experimental data, ligand binding studies, and detailed research findings on the metal ion complexation, non-covalent interactions with biomolecules, and enzyme inhibition mechanisms of this particular compound. The available information pertains to structurally related but distinct molecules such as 3,5-dihydroxybenzoates, 3,5-dihydroxybenzamide, and other ligands. Extrapolating from these related compounds would not provide scientifically accurate information solely on this compound and would violate the strict constraints of the request.

Therefore, it is not possible to provide the requested article on the molecular interactions and biological target engagement of this compound.

Molecular Interactions and Biological Target Engagement of N ,3 Dihydroxybenzene 1 Carboximidamide Excluding Clinical Studies

Enzyme Inhibition Mechanisms at a Molecular Level (without clinical outcomes)

Competitive, Non-Competitive, and Uncompetitive Binding Models

Research has definitively characterized N',3-dihydroxybenzene-1-carboximidamide as an uncompetitive inhibitor of caspase-6. nih.govnih.gov This mode of inhibition is distinct from competitive and non-competitive models. In competitive inhibition, the inhibitor binds to the active site of the free enzyme, directly competing with the substrate. In non-competitive inhibition, the inhibitor binds to a site other than the active site (an allosteric site) on the free enzyme or the enzyme-substrate complex, affecting the enzyme's catalytic efficiency but not substrate binding.

In contrast, an uncompetitive inhibitor, such as this compound, binds exclusively to the enzyme-substrate complex. nih.gov This binding event stabilizes the enzyme-substrate complex, paradoxically increasing the apparent affinity of the enzyme for its substrate (decreasing Km) while simultaneously reducing the maximum velocity (Vmax) of the reaction by preventing the formation of the product. nih.gov

Kinetic assays have demonstrated that increasing concentrations of this compound lead to a decrease in both Km and Vmax for the caspase-6-catalyzed cleavage of its substrate, a hallmark of uncompetitive inhibition. nih.gov Surface plasmon resonance (SPR) studies have further corroborated this binding model by showing that the compound does not bind to the free, or apo, caspase-6. nih.gov Instead, it exhibits clear binding only when the enzyme is pre-saturated with a substrate-mimetic inhibitor, confirming its specific interaction with the enzyme-substrate complex. nih.gov

The molecular basis for this uncompetitive behavior was elucidated through X-ray crystallography. The crystal structure of the ternary complex of caspase-6, a substrate-mimetic, and this compound revealed a unique binding pocket that is formed only upon substrate binding. nih.govplos.org This induced-fit pocket accommodates this compound, allowing it to interact with both the enzyme and the bound substrate, thereby locking the complex in an inactive conformation. nih.gov

| Parameter | Effect of Increasing Inhibitor Concentration | Binding Site |

|---|---|---|

| Vmax (Maximum Velocity) | Decreases | Enzyme-Substrate Complex |

| Km (Michaelis Constant) | Decreases |

Allosteric Modulation Studies

While uncompetitive inhibition is a form of allosteric regulation—as the inhibitor binds to a site distinct from the active site and modulates the enzyme's activity—the term "allosteric modulation" in drug discovery often refers to binding at a pre-existing allosteric site on the free enzyme that influences the active site. In the case of this compound, there is no evidence to suggest that it binds to a classic allosteric site on the apo-caspase-6 to modulate its activity. nih.gov Its mechanism is strictly dependent on the prior formation of the enzyme-substrate complex. nih.gov

Studies on caspase-6 have identified other allosteric sites that can be targeted by different small molecules to modulate its activity. nih.govumass.edunih.govnih.gov For instance, fragment-based screening has identified ligands that bind to a putative allosteric site at the dimer interface of procaspase-6, stabilizing its inactive zymogen form. nih.gov Additionally, zinc has been shown to allosterically inhibit caspase-6 by binding to an exosite distal from the active site, locking the enzyme in an inactive conformation. nih.gov However, the binding site of this compound is distinct from these identified allosteric sites and is uniquely created by the interaction of caspase-6 with its substrate. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Detailed structure-activity relationship (SAR) studies for a broad series of this compound analogs are not extensively available in the public domain. However, the discovery of this compound as a potent inhibitor involved an optimization process from an initial screening hit, providing some insights into its SAR.

The initial hit identified from a high-throughput screen was a less potent N-furoyl-phenylalanine derivative. plos.org The subsequent optimization to this compound, referred to as compound 3 in the primary literature, resulted in a significant increase in inhibitory potency against caspase-6. plos.org This suggests that the dihydroxybenzene-carboximidamide moiety is a key pharmacophore for its interaction with the enzyme-substrate complex.

The crystal structure of the ternary complex provides a molecular rationale for the observed activity. nih.govplos.org Key interactions include:

Hydrogen Bonding: The inhibitor forms specific hydrogen bonds with residues of both the caspase-6 enzyme and the bound substrate mimic.

Hydrophobic Interactions: The aromatic ring of the inhibitor engages in hydrophobic interactions within the induced binding pocket.

The exquisite selectivity of this compound for caspase-6 over other caspases, such as caspase-3 and -7, underscores the unique nature of the binding pocket it occupies. nih.govnih.gov This selectivity is highly dependent on the amino acid sequence of the substrate bound to the caspase, further highlighting the intricate nature of the ternary complex formation. nih.gov The potency of inhibition is significantly reduced when the substrate sequence is altered, indicating that the inhibitor's binding is finely tuned to the specific conformation of the caspase-6/substrate complex. nih.gov

| Structural Moiety | Putative Role in Binding |

|---|---|

| Dihydroxybenzene Ring | Engages in hydrophobic and potentially hydrogen bonding interactions within the binding pocket. |

| Carboximidamide Group | Likely forms critical hydrogen bonds with the enzyme and/or substrate. |

Applications of N ,3 Dihydroxybenzene 1 Carboximidamide in Non Medicinal Fields

Catalysis and Organocatalysis: A Realm of Speculation

The inherent chemical structure of N',3-dihydroxybenzene-1-carboximidamide, featuring hydroxyl and carboximidamide functional groups, suggests theoretical potential in catalysis. The presence of lone pairs of electrons on the nitrogen and oxygen atoms could allow it to function as a Lewis base, donating electron pairs to electrophilic species. Furthermore, the hydroxyl groups could potentially act as Brønsted bases under certain conditions.

Use as a Lewis Base or Brønsted Base Catalyst

In theory, the amidine moiety could participate in reactions catalyzed by Lewis bases. However, no specific examples or research studies have been found to substantiate this hypothesis for this compound. Similarly, while the phenolic hydroxyl groups could exhibit Brønsted basicity, there is no documented evidence of its application as a Brønsted base catalyst in the scientific literature.

Ligand in Transition Metal Catalysis

The nitrogen and oxygen atoms in this compound possess the necessary characteristics to act as coordination sites for transition metals. This could enable its use as a ligand in transition metal catalysis, potentially influencing the catalytic activity and selectivity of the metal center. Nevertheless, a thorough review of existing literature reveals no studies where this compound has been synthesized or utilized for such purposes.

Material Science and Polymer Chemistry: Untapped Potential

The bifunctional nature of this compound, with its reactive hydroxyl and amino groups, could theoretically position it as a valuable component in polymer science.

Monomer or Building Block in Polymer Synthesis

The presence of multiple reactive sites suggests that this compound could serve as a monomer or a building block in the synthesis of various polymers. For instance, it could potentially be incorporated into polyesters, polyamides, or other condensation polymers. However, there is currently no published research describing its use in any polymerization reactions.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability to coordinate with metal ions also points towards a hypothetical role for this compound in the construction of coordination polymers and metal-organic frameworks (MOFs). The specific arrangement of its functional groups could lead to the formation of novel network structures with unique properties. To date, no such coordination polymers or MOFs incorporating this specific ligand have been reported.

Analytical Chemistry and Sensing: An Open Question

In the field of analytical chemistry, molecules with specific functional groups are often explored for their potential in chemical sensing. The hydroxyl and amidine groups of this compound could theoretically interact with certain analytes, leading to a detectable signal. This could form the basis for the development of new sensors. However, there is no scientific literature available that investigates or reports on the use of this compound in any analytical or sensing applications.

Reagent for Metal Ion Detection

The 1,3-dihydroxybenzene structure, a core component of this compound, is known for its ability to form stable complexes with various metal ions. This chelating property is exemplified by the well-established analytical reagent, 4-(2-pyridylazo)-resorcinol (PAR). PAR is a highly sensitive chromogenic reagent used in the spectrophotometric determination of a wide range of metal ions. acs.orgnih.govresearchgate.netrsc.orgnih.gov

The mechanism of detection with PAR involves the formation of colored chelates with metal ions. acs.orgnih.gov The nitrogen atoms of the pyridyl ring and the azo group, along with the ortho-hydroxyl group of the resorcinol (B1680541) ring, create a tridentate ligand system that can coordinate with metal ions. acs.orgnih.gov This coordination leads to a significant shift in the absorption spectrum, allowing for the quantitative determination of the metal ion concentration. The presence of the dihydroxybenzene moiety in this compound, combined with the nitrogen atoms of the carboximidamide group, could potentially mimic the chelating action of PAR, making it a candidate for a colorimetric or spectrophotometric reagent for metal ion detection.

Fluorescent Probes and Sensors

The resorcinol framework is a key component in several fluorescent molecules. Its electron-rich nature and the presence of hydroxyl groups can lead to significant fluorescence properties that can be modulated by chemical reactions or interactions with analytes. A notable example is the formation of the highly fluorescent compound azamonardine from the reaction of resorcinol with dopamine (B1211576) under alkaline conditions. nih.gov This reaction forms the basis of a sensitive and selective fluorescent assay for the detection of resorcinol. nih.gov

Azamonardine exhibits strong blue fluorescence with a high quantum yield, making it an effective fluorophore. nih.govmdpi.com The fluorescence of azamonardine-based probes can be turned "on" or "off" in the presence of specific analytes. For instance, the fluorescence of an azamonardine probe can be quenched by chromium(VI) and subsequently turned on by ascorbic acid, demonstrating its potential in sensing different chemical species. researchgate.net The incorporation of the dihydroxybenzene moiety in this compound suggests its potential to be a precursor for or a component of novel fluorescent probes. The amidine group could further enhance its functionality by providing an additional binding site for analytes or by modifying the electronic properties of the potential fluorophore.

Organic Synthesis Reagents and Intermediates

This compound possesses a unique combination of functional groups that makes it a potentially valuable building block in organic synthesis. The resorcinol moiety is a common precursor in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, resins, and plastics. wikipedia.orgpatsnap.combritannica.comnbinno.comjmchemsci.com Its hydroxyl groups can undergo various reactions, such as etherification and esterification, and the aromatic ring is activated towards electrophilic substitution. patsnap.com

The benzamidine (B55565) group is also a significant pharmacophore found in many biologically active compounds and is a versatile synthon in the preparation of nitrogen-containing heterocycles. google.comnih.govwikipedia.orgresearchgate.net Benzamidine and its derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comnih.gov

Given that this compound combines both the resorcinol and benzamidine functionalities, it could serve as a key intermediate in the synthesis of more complex molecules that require both of these structural motifs. For example, it could be a starting material for the synthesis of novel pharmaceutical agents, functional dyes, or specialized polymers. Its bifunctional nature allows for sequential or orthogonal chemical transformations, providing a route to diverse molecular architectures.

Future Research Directions and Challenges in N ,3 Dihydroxybenzene 1 Carboximidamide Chemistry

Development of Novel and Sustainable Synthetic Pathways

A primary challenge in the study of N',3-dihydroxybenzene-1-carboximidamide is the development of efficient and environmentally benign synthetic routes. Current methodologies for related benzamidine (B55565) and benzamidoxime (B57231) derivatives often rely on multi-step processes that may not be sustainable.

Future research should focus on:

Green Catalysis : Investigating the use of novel catalysts, such as ionic liquid-supported nano-metal catalysts, could lead to greener and more efficient syntheses. google.com One patented method for benzamidine derivatives involves forming a benzamidoxime from benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride, followed by a hydrogenation reduction step using such a catalyst. google.com This approach highlights a potential pathway where a dihydroxybenzonitrile precursor could be converted to this compound.

One-Pot Reactions : Designing one-pot synthesis methods, which reduce waste and improve efficiency by combining multiple reaction steps into a single sequence, is a critical goal. mdpi.com

Alternative Precursors : Exploring a wider range of starting materials and synthetic strategies is necessary. The synthesis of related benzamidoxime derivatives has been achieved through various methods, including the action of hydroxylamine on thioamides or iminoethers, and the reduction of nitrosolic acids. researchgate.net Adapting these diverse methods for the specific synthesis of this compound presents a promising research avenue.

Advanced Computational Approaches for Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work and accelerating discovery.

Key computational research directions include:

Density Functional Theory (DFT) : DFT studies can elucidate the electronic structure and predict reactivity. For instance, DFT has been used to examine the antioxidant properties of dihydroxybenzene isomers by identifying which oxygen atoms are the primary antioxidant sites. mdpi.com Similar analyses on this compound could reveal its electronic characteristics and potential for applications like antioxidants. DFT is also crucial for investigating the nature of intramolecular hydrogen bonding, which significantly influences the conformation and properties of molecules like 1,2-dihydroxybenzene. pusan.ac.kracs.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling is essential for correlating the molecular structure of derivatives with their biological or chemical activity. nih.govnih.gov By developing QSAR models, researchers can predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts for compounds with enhanced properties. nih.govhilarispublisher.com This approach has been successfully applied to various benzene (B151609) derivatives to design compounds with specific therapeutic effects. hilarispublisher.com

| Computational Method | Application Area for this compound | Key Insights | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic properties, reactivity, and intramolecular interactions. | Prediction of antioxidant sites, understanding of hydrogen bonding, and conformational analysis. | mdpi.compusan.ac.kracs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological or chemical activity for novel derivatives. | Guides the design of new molecules with enhanced therapeutic or functional properties. | nih.govnih.govhilarispublisher.com |

| Molecular Dynamics (MD) Simulations | Study of adsorption and interfacial behavior. | Understanding interactions with surfaces like graphene for sensing and material applications. | researchgate.net |

Exploration of New Catalytic Applications

While research has focused on catalysts for the synthesis of benzamidine derivatives, the potential of this compound as a catalyst remains largely unexplored. google.com The molecule's functional groups—the acidic hydroxyl groups and the basic carboximidamide group—suggest it could function as an organocatalyst or as a ligand in metal-catalyzed reactions.

Future research should investigate:

Organocatalysis : The compound's ability to donate and accept protons could be leveraged in acid-base catalysis for various organic transformations.

Ligand Development : The nitrogen and oxygen atoms in this compound could act as coordination sites for metal ions. Designing metal complexes where this compound serves as a ligand could unlock novel catalytic activities for reactions such as cross-coupling, oxidation, or reduction.

Design of Next-Generation Functional Materials

The unique structure of this compound makes it an attractive building block for advanced functional materials. Research on related dihydroxybenzenes has demonstrated their utility in creating materials with tailored properties. getidiom.com

Promising areas for development include:

Supramolecular Assemblies : Dihydroxybenzenes are known to form host-guest complexes through hydrogen bonding and π-stacking interactions. ru.nl this compound could be used to design new synthetic receptors and self-assembling systems for molecular recognition and sensing.

Polymer Science : Incorporating this molecule as a monomer into polymers, such as polyurethanes or polyesters, could create materials with enhanced properties. pusan.ac.kr Dihydroxybenzene isomers have been used to improve the adhesive strength and thermal stability of waterborne polyurethanes through hydrogen bonding. pusan.ac.kr

Surface Modification : The adsorption of dihydroxybenzene isomers onto surfaces like graphene has been studied for developing new sensors and technologies for capturing environmental pollutants. researchgate.net this compound could be used to functionalize surfaces, creating materials for sensing, separation, or energy storage applications, similar to how catechol derivatives have been used in high-performance supercapacitors. science.gov

| Material Type | Potential Application | Underlying Principle | References |

|---|---|---|---|

| Host-Guest Complexes | Molecular sensing and recognition. | Formation of specific non-covalent bonds (hydrogen bonding, π-stacking). | ru.nl |

| Functional Polymers | High-performance adhesives, thermally stable materials. | Integration of the monomer to enhance properties via hydrogen bonding. | pusan.ac.kr |

| Surface-Modified Materials | Sensors, environmental remediation, supercapacitors. | Adsorption and interaction with surfaces like graphene. | researchgate.netscience.gov |

| Antimicrobial Conjugates | Biomedical materials and coatings. | Conjugation to polymers to impart antimicrobial activity. | science.gov |

Deepening Understanding of Complex Molecular Interactions

A fundamental challenge is to fully understand the complex interplay of non-covalent interactions that govern the behavior of this compound. The presence of multiple hydrogen bond donors and acceptors, along with an aromatic ring, allows for a complex network of interactions.

Key research focuses should be:

Hydrogen Bonding : A detailed investigation of both intramolecular and intermolecular hydrogen bonding is critical. In dihydroxybenzenes, the relative position of the hydroxyl groups dictates the type of hydrogen bonding, which in turn affects physical properties like boiling point. vedantu.com The interaction between the hydroxyl groups and the carboximidamide moiety in this compound will define its conformational preferences and interaction patterns. researchgate.net

π-Stacking Interactions : The benzene ring can participate in π-stacking, an important interaction for the binding of aromatic molecules in host-guest systems and for the structure of materials. ru.nl Understanding how π-stacking competes with or complements hydrogen bonding is crucial for designing materials and predicting biological interactions.

Solvent Effects : Investigating how different solvent environments influence molecular conformation and interactions is essential for controlling the self-assembly and reactivity of the compound.

By systematically addressing these research directions and challenges, the scientific community can unlock the full potential of this compound and pave the way for its application in catalysis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N',3-dihydroxybenzene-1-carboximidamide, and how can purity be validated?

- Methodology : The synthesis typically involves coupling hydroxylamine derivatives with substituted benzoyl chlorides. For example, reacting 3-hydroxybenzoyl chloride with hydroxylamine under basic conditions (e.g., sodium hydroxide in ethanol) at 60–80°C yields the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for removing unreacted starting materials .

- Validation : Purity is confirmed using HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (DMSO-d₆ solvent, δ 8.5–9.5 ppm for imidamide protons). Discrepancies in melting points (e.g., observed vs. literature) require differential scanning calorimetry (DSC) validation .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the dihedral angle between the benzene ring and imidamide group clarifies stereochemistry (e.g., E/Z isomerism). Hydrogen bonding patterns (e.g., O–H···N interactions) are mapped to confirm stability .

- Troubleshooting : If crystal growth fails, vapor diffusion with acetonitrile/toluene mixtures or seeding techniques can induce nucleation. Twinned crystals require SHELXD for structure solution .

Q. What spectroscopic techniques are most effective for characterizing the stability of this compound under varying pH conditions?

- Methodology : UV-Vis spectroscopy (200–400 nm range) monitors degradation kinetics at pH 2–12. FT-IR tracks functional group changes (e.g., N–O stretch at ~1250 cm⁻¹). Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS identify decomposition products (e.g., hydrolysis to benzamide derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric equilibrium of this compound in solution?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) compare energies of keto-enol tautomers. Solvent effects (e.g., water vs. DMSO) are modeled using the polarizable continuum model (PCM). Experimental validation involves variable-temperature NMR to observe proton exchange rates .

- Data Contradictions : If computational results conflict with experimental NMR data (e.g., unexpected dominant tautomer), reevaluate solvent parameters or include explicit solvent molecules in simulations .

Q. What strategies resolve discrepancies between theoretical and experimental vibrational spectra for this compound?

- Methodology : Compare DFT-simulated IR spectra (scaling factor: 0.967) with experimental FT-IR. Discrepancies in O–H stretching frequencies (~3200 cm⁻¹) may arise from intermolecular hydrogen bonding not accounted for in gas-phase calculations. Use solid-state IR or Raman spectroscopy to validate .

- Case Study : If a predicted C=N stretch (1650 cm⁻¹) is absent experimentally, confirm sample purity and consider alternative conformers via molecular dynamics simulations .

Q. How does this compound interact with metalloenzymes, and what experimental designs validate these interactions?

- Methodology : Isothermal titration calorimetry (ITC) quantifies binding affinity to metal ions (e.g., Fe³⁺, Cu²⁺). X-ray absorption spectroscopy (XAS) identifies coordination geometry. For enzymatic assays, monitor inhibition of tyrosinase or catechol oxidase activity via UV-Vis kinetics (e.g., L-DOPA oxidation at 475 nm) .

- Contradiction Analysis : If ITC suggests weak binding but enzymatic inhibition is strong, investigate allosteric effects or redox cycling using cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.